Modimelanotide - 926277-68-1

Modimelanotide

Catalog Number: EVT-276715
CAS Number: 926277-68-1
Molecular Formula: C113H181N33O25S
Molecular Weight: 2433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Modimelanotide is under investigation in clinical trial NCT01897519 (A Safety and Efficacy Trial of Multiple Dosing Regimens of ABT-719 for the Prevention of Acute Kidney Injury in Subjects Undergoing High Risk Surgery).
Overview

Modimelanotide is a synthetic peptide developed as a melanocortin receptor agonist, particularly targeting the melanocortin-4 receptor (MC4R). It is primarily investigated for its potential in treating conditions related to obesity and metabolic disorders. The compound is derived from the structure of natural melanocyte-stimulating hormones, which play crucial roles in energy homeostasis, appetite regulation, and body weight management.

Source

Modimelanotide is synthesized through chemical methods that mimic the natural processes of peptide formation. It is related to other melanocortin peptides, such as bremelanotide, which has been used clinically for various applications, including sexual dysfunction in women. The development of Modimelanotide is part of ongoing research aimed at understanding and manipulating the melanocortin system for therapeutic benefits.

Classification

Modimelanotide falls under the category of therapeutic peptides and specifically functions as a melanocortin receptor agonist. Its classification highlights its role in modulating receptor activity to achieve desired physiological outcomes.

Synthesis Analysis

Methods

The synthesis of Modimelanotide typically involves solid-phase peptide synthesis (SPPS), a widely used technique for assembling peptides in a stepwise manner. This method allows for precise control over the sequence and modifications of amino acids.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a solid support resin onto which the first amino acid is attached.
    • Subsequent amino acids are added one at a time, with protective groups removed to allow for coupling.
    • The final product is cleaved from the resin and purified, usually via high-performance liquid chromatography (HPLC).
  2. Characterization:
    • The synthesized peptide is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity.
Molecular Structure Analysis

Structure

Modimelanotide's molecular structure is characterized by its cyclic heptapeptide configuration, which includes specific amino acid substitutions that enhance its binding affinity to melanocortin receptors.

Data

  • Molecular Formula: C₅₀H₆₈N₁₄O₁₀
  • Molar Mass: 1025.182 g/mol
  • 3D Structure: The cyclic nature of Modimelanotide contributes to its stability and efficacy as a receptor agonist.
Chemical Reactions Analysis

Reactions

Modimelanotide undergoes various chemical reactions typical of peptides, including hydrolysis and potential modifications upon interaction with biological systems.

Technical Details

  1. Hydrolysis:
    • Peptide bonds can be hydrolyzed under physiological conditions, leading to the breakdown of Modimelanotide into smaller fragments.
  2. Receptor Binding:
    • Upon administration, Modimelanotide binds to MC4R, initiating downstream signaling pathways that influence appetite and energy expenditure.
Mechanism of Action

Process

Modimelanotide acts primarily as an agonist at the MC4R, which is involved in regulating energy balance and appetite control. When it binds to this receptor:

  1. Activation of G-Protein Signaling:
    • The binding activates G-proteins associated with the receptor, leading to various intracellular signaling cascades.
  2. Biased Agonism:
    • Modimelanotide exhibits biased signaling properties, preferentially activating pathways that lead to increased NFAT (nuclear factor of activated T-cells) signaling rather than traditional cAMP pathways.

Data

This mechanism suggests that Modimelanotide could effectively modulate appetite and energy expenditure without triggering some of the side effects associated with traditional melanocortin signaling.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in pharmaceutical formulations.

Chemical Properties

  • Stability: Modimelanotide exhibits stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • Bioavailability: Administered subcutaneously, it shows nearly 100% bioavailability due to direct entry into systemic circulation.
Applications

Scientific Uses

Modimelanotide is primarily investigated for:

  1. Obesity Treatment: Targeting genetic variants affecting MC4R signaling can help manage severe obesity and related metabolic disorders.
  2. Appetite Regulation: Understanding its mechanism can lead to new strategies for appetite control in various populations.
  3. Research Tool: As a selective agonist, it serves as an important tool in studying melanocortin receptor biology and its implications in metabolic diseases.
Introduction to Modimelanotide

Historical Development and Nomenclature

Modimelanotide's development pathway involved multiple pharmaceutical entities, reflecting shifting strategic priorities in melanocortin therapeutics. Initially designated AP-214 by Action Pharma, its primary development focus was acute kidney injury (AKI), supported by promising preclinical data showing organoprotective effects in ischemia-reperfusion models [1]. Subsequent licensing transitions led to reassignments of the compound's codename: ABT-719 under Abbott Laboratories and later ZP-1480 following Zealand Pharma's involvement [1] [4].

The International Nonproprietary Name (INN) "modimelanotide" formalizes its status as an α-MSH derivative ("melanotide") with specific modifications ("modi-"). The CAS registry number (926277-68-1) and unique chemical identifiers (UNII: 96C1EBE9CG; PubChem CID: 161653120) provide standardized references across scientific databases [4] [1]. Despite demonstrating efficacy in porcine models of ischemic AKI—where it reduced biomarkers of renal damage and improved functional recovery—clinical development was discontinued after unsuccessful human trials [1] [4]. The compound now serves primarily as a research tool for probing melanocortin receptor pharmacology.

Table 1: Modimelanotide Nomenclature and Chemical Identifiers

Identifier TypeDesignation
INNModimelanotide
CAS Registry Number926277-68-1
UNII96C1EBE9CG
Molecular FormulaC₁₁₃H₁₈₁N₃₃O₂₅S
Other Code NamesAP-214, ABT-719, ZP-1480
Peptide SequenceAcetyl-Lys-Lys-Lys-Lys-Lys-Lys-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH₂

Classification Within Melanocortin Receptor Agonists

Melanocortin receptor agonists constitute a pharmacologically diverse class targeting five melanocortin receptor subtypes (MC1R–MC5R), each with distinct tissue distributions and physiological roles [7] [10]. Modimelanotide belongs to the peptide-based agonist subclass, characterized by structural mimicry of endogenous melanocortins like α-MSH, ACTH, and β-MSH. Unlike shorter peptidomimetics (e.g., bremelanotide) or small molecules, modimelanotide retains the core 13-amino acid sequence of α-MSH but incorporates N-terminal extensions to optimize pharmacokinetics and receptor engagement [1] [9].

Functionally, it is classified as a non-selective pan-melanocortin agonist, activating MC1R, MC3R, MC4R, and MC5R with differing potencies [1]. This contrasts with receptor-subtype-selective agents like setmelanotide (MC4R-preferring for obesity) or afamelanotide (MC1R-focused for photoprotection) [10]. Its broad receptor activation profile underpins pleiotropic effects—spanning pigmentary modulation, anti-inflammation, and cytoprotection—while also contributing to challenges in therapeutic targeting due to potential off-receptor effects [7] [8].

Position in the α-MSH Analogues Pharmacological Landscape

The landscape of α-MSH analogues includes natural cleavage variants (β-MSH, γ-MSH), minimally modified peptides (NDP-MSH), and extensively engineered molecules (afamelanotide, setmelanotide). Modimelanotide occupies a distinctive niche as a polylysine-extended α-MSH derivative designed to amplify receptor residency time while preserving the core pharmacophore [1] [9]. Its hexa-lysine chain introduces multiple positive charges, potentially enhancing interaction with negatively charged receptor subdomains and delaying enzymatic degradation—an innovation distinguishing it from first-generation analogues like NDP-MSH [1].

Compared to clinically approved analogues:

  • Afamelanotide (Scenesse®): Shares MC1R agonism but prioritizes photoprotection over anti-inflammatory effects.
  • Setmelanotide (Imcivree®): Selectively activates MC4R for obesity management.
  • Bremelanotide (Vyleesi®): Activates MC3R/MC4R for sexual dysfunction [10].

Modimelanotide’s development for AKI represents an unconventional application of melanocortin biology, diverging from the pigmentary, metabolic, or sexual indications pursued with other analogues. Its failure in clinical trials highlights the challenge of translating anti-inflammatory/cytoprotective efficacy from animal models to humans—a hurdle not yet overcome by any melanocortin agonist in renal indications [1] [4].

Table 2: Key α-MSH Analogues and Their Primary Therapeutic Targets

AnalogueStructural FeaturesPrimary Receptor TargetsTherapeutic Indications
Modimelanotideα-MSH + N-terminal acetylhexalysineMC1R, MC3R, MC4R, MC5RInvestigational (AKI, inflammation)
Afamelanotide[Nle⁴,D-Phe⁷]-α-MSHMC1R > MC3REPP, photoprotection
SetmelanotideCyclized octapeptideMC4R > MC3RPOMC/LepR deficiency obesity
BremelanotideMetabolite of Melanotan IIMC4R, MC3RHSDD
NDP-MSH[Nle⁴,D-Phe⁷]-α-MSHMC1R, MC3R, MC4R, MC5RResearch use

Properties

CAS Number

926277-68-1

Product Name

Modimelanotide

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C113H181N33O25S

Molecular Weight

2433.9 g/mol

InChI

InChI=1S/C113H181N33O25S/c1-66(2)94(95(121)154)145-111(170)91-38-25-54-146(91)112(171)84(36-16-23-52-120)130-92(151)62-127-96(155)87(58-70-60-126-74-29-9-8-28-73(70)74)141-102(161)81(37-24-53-125-113(122)123)136-106(165)85(56-68-26-6-5-7-27-68)139-108(167)88(59-71-61-124-65-128-71)142-104(163)82(43-44-93(152)153)137-105(164)83(45-55-172-4)138-109(168)89(63-147)144-107(166)86(57-69-39-41-72(150)42-40-69)140-110(169)90(64-148)143-103(162)80(35-15-22-51-119)135-101(160)79(34-14-21-50-118)134-100(159)78(33-13-20-49-117)133-99(158)77(32-12-19-48-116)132-98(157)76(31-11-18-47-115)131-97(156)75(129-67(3)149)30-10-17-46-114/h5-9,26-29,39-42,60-61,65-66,75-91,94,126,147-148,150H,10-25,30-38,43-59,62-64,114-120H2,1-4H3,(H2,121,154)(H,124,128)(H,127,155)(H,129,149)(H,130,151)(H,131,156)(H,132,157)(H,133,158)(H,134,159)(H,135,160)(H,136,165)(H,137,164)(H,138,168)(H,139,167)(H,140,169)(H,141,161)(H,142,163)(H,143,162)(H,144,166)(H,145,170)(H,152,153)(H4,122,123,125)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,94-/m0/s1

InChI Key

WHRVKPBBRZHWTN-ZHHKRVSMSA-N

SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](Cc2c[nH]c3c2cccc3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](Cc4ccccc4)NC(=O)[C@H](Cc5c[nH]cn5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](Cc6ccc(cc6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C

Solubility

Soluble in DMSO

Synonyms

Modimelanotide; AP 214; AP-214; AP214, ABT-719, ZP-1480

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.